molecular formula C12H11ClN2O B14648007 3-Carbamoyl-1-phenylpyridin-1-ium chloride CAS No. 54027-60-0

3-Carbamoyl-1-phenylpyridin-1-ium chloride

Cat. No.: B14648007
CAS No.: 54027-60-0
M. Wt: 234.68 g/mol
InChI Key: JYPNAQSZDLVXES-UHFFFAOYSA-N
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Description

1-phenyl-3-aminocarbonylpyridinium chloride is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which is often paired with a chloride anion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-aminocarbonylpyridinium chloride typically involves the reaction of pyridine derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Pyridine} + \text{Phenyl Isocyanate} \rightarrow \text{1-phenyl-3-aminocarbonylpyridinium chloride} ]

Industrial Production Methods

Industrial production of pyridinium salts, including 1-phenyl-3-aminocarbonylpyridinium chloride, often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and high-throughput screening to identify the best reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-aminocarbonylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

1-phenyl-3-aminocarbonylpyridinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-phenyl-3-aminocarbonylpyridinium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ring can interact with negatively charged biological molecules, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride
  • Phenylpyridinium chloride
  • Aminocarbonylpyridinium chloride

Comparison

Compared to other pyridinium salts, it exhibits distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

54027-60-0

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-phenylpyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C12H10N2O.ClH/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11;/h1-9H,(H-,13,15);1H

InChI Key

JYPNAQSZDLVXES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-]

Origin of Product

United States

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